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molecular formula C12H18N2 B067565 N-Methyl-4-phenyl-4-piperidinamine CAS No. 182621-56-3

N-Methyl-4-phenyl-4-piperidinamine

Cat. No. B067565
M. Wt: 190.28 g/mol
InChI Key: UORMPYQLQRCWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916929B2

Procedure details

6.3 g of potassium hydroxide and 15 ml of 4-methyl-2-pentanone are added at 20° C. to a solution of 7.5 g of 4-methylamino-4-phenylpiperidine dioxalate in 30 ml of water. The mixture is stirred, the phases are separated by settling and the aqueous phase is discarded. The organic phase is concentrated to dryness and the oily residue is taken up in 15 ml of toluene. The toluene solution is dried over magnesium sulfate. The minerals are filtered off and the precipitate is rinsed with 5 ml of toluene and concentrated to dryness. 3.8 g of a colorless oil, which is 4-methylamino-4-phenylpiperidine base, are thus obtained in a purity of greater than 97%.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
4-methylamino-4-phenylpiperidine dioxalate
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].CC(C)CC(=O)C.C(O)(=O)C(O)=O.C(O)(=O)C(O)=O.[CH3:22][NH:23][C:24]1([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>O>[CH3:22][NH:23][C:24]1([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH2:25][CH2:26][NH:27][CH2:28][CH2:29]1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
CC(CC(C)=O)C
Name
4-methylamino-4-phenylpiperidine dioxalate
Quantity
7.5 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.C(C(=O)O)(=O)O.CNC1(CCNCC1)C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases are separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solution is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The minerals are filtered off
WASH
Type
WASH
Details
the precipitate is rinsed with 5 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
are thus obtained in a purity of greater than 97%

Outcomes

Product
Name
Type
Smiles
CNC1(CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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